molecular formula C17H22N4O3S B12208250 N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12208250
M. Wt: 362.4 g/mol
InChI Key: PHHHBXCSRPSWBH-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic, thiazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions.

    Coupling with the Aromatic Amine: The final step involves coupling the thiazole-morpholine intermediate with 4-(dimethylamino)aniline using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of Lewis acids.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural complexity.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide: shares structural similarities with other thiazole and morpholine derivatives, such as:

Uniqueness

    Structural Complexity: The combination of thiazole, morpholine, and aromatic amine groups in a single molecule provides unique chemical properties.

    Pharmacological Potential: Its potential to interact with multiple biological targets makes it a versatile candidate for drug development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C17H22N4O3S/c1-20(2)13-5-3-12(4-6-13)18-15(22)11-14-16(23)19-17(25-14)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,18,22)

InChI Key

PHHHBXCSRPSWBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

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